molecular formula C23H23ClF2N6O B8385347 N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B8385347
M. Wt: 472.9 g/mol
InChI Key: CATPWRUCKUHNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including indazole, pyrazole, and piperidine, which contribute to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 3,5-difluorobenzyl bromide and 1H-indazole-3-carboxylic acid. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and amide bond formation, to yield the final product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The industrial production process also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs

Scientific Research Applications

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development for treating various diseases.

    Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potential therapeutic activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H23ClF2N6O

Molecular Weight

472.9 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-1-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C23H22F2N6O.ClH/c24-17-8-15(9-18(25)11-17)7-14-1-2-21-20(10-14)22(30-29-21)28-23(32)16-12-27-31(13-16)19-3-5-26-6-4-19;/h1-2,8-13,19,26H,3-7H2,(H2,28,29,30,32);1H

InChI Key

CATPWRUCKUHNQK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-pyrazole-4-carboxylic acid (134 mg, 0.45 mmol) and oxalyl chloride (0.6 mmol) were stirred in DCM dry (5 mL) at room temperature overnight. Volatiles were evaporated and the residue dissolved in dry pyridine (5 mL) at 0° C. A solution of 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (100 mg, 0.38 mmol) in dry pyridine (2 mL) was added to the cooled reaction mixture. After 1 hour, reaction was quenched with NaHCO3 sat. sol and extracted with ethyl acetate. Collected organic phases were dried over Na2SO4, filtered and evaporated to dryness. Residue was purified by column chromatography over silica gel (DCM/EtOH/NH3 5N in MeOH=1000/50/1) affording 87 mg of Boc-protected derivative which was dissolved in 2 mL of dioxane and treated with 0.4 mL of 4M HCl in dioxane. Volatiles were evaporated affording 65 mg of the title compound.
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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